2-chloro-2-(3-phenoxyphenyl)acetonitrile
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Overview
Description
2-chloro-2-(3-phenoxyphenyl)acetonitrile is an organic compound with the molecular formula C14H10ClNO and a molecular weight of 243.69 g/mol . It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a chloro group, a phenoxy group, and a nitrile group attached to a central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(3-phenoxyphenyl)acetonitrile typically involves the reaction of 3-phenoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-(3-phenoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The phenoxy group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), DMF or DMSO as solvents, reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether as solvent, room temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetonitriles.
Reduction: Formation of primary amines.
Oxidation: Formation of phenolic compounds.
Scientific Research Applications
2-chloro-2-(3-phenoxyphenyl)acetonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-2-(3-phenoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenoxy group may also contribute to its binding affinity and specificity towards certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-2-(4-phenoxyphenyl)acetonitrile: Similar structure with the phenoxy group at the para position.
2-chloro-2-(2-phenoxyphenyl)acetonitrile: Similar structure with the phenoxy group at the ortho position.
2-bromo-2-(3-phenoxyphenyl)acetonitrile: Similar structure with a bromo group instead of a chloro group.
Uniqueness
2-chloro-2-(3-phenoxyphenyl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the chloro group at the alpha position and the phenoxy group at the meta position provides distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
39590-26-6 |
---|---|
Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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